molecular formula C11H12N4O3 B14129236 3-Amino-6,7-dimethoxyquinoxaline-2-carboxamide CAS No. 67568-31-4

3-Amino-6,7-dimethoxyquinoxaline-2-carboxamide

Cat. No.: B14129236
CAS No.: 67568-31-4
M. Wt: 248.24 g/mol
InChI Key: LMJNZBFPLRFLRZ-UHFFFAOYSA-N
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Description

3-Amino-6,7-dimethoxyquinoxaline-2-carboxamide is a heterocyclic compound belonging to the quinoxaline family Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6,7-dimethoxyquinoxaline-2-carboxamide typically involves the condensation of 2,3-diaminobenzene with dimethoxy derivatives. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including protection and deprotection of functional groups, to achieve the desired product. The use of advanced techniques such as microwave-assisted synthesis and phase-transfer catalysis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-6,7-dimethoxyquinoxaline-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or methoxy groups, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline dioxides, while substitution reactions can produce various alkylated derivatives .

Scientific Research Applications

3-Amino-6,7-dimethoxyquinoxaline-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-6,7-dimethoxyquinoxaline-2-carboxamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with DNA replication and protein synthesis, leading to its antibacterial and anticancer effects .

Comparison with Similar Compounds

    Quinoxaline: A parent compound with a simpler structure.

    6,7-Dimethoxyquinoxaline: Lacks the amino and carboxamide groups.

    3-Aminoquinoxaline: Lacks the methoxy groups.

Uniqueness: 3-Amino-6,7-dimethoxyquinoxaline-2-carboxamide is unique due to the presence of both amino and methoxy groups, which contribute to its distinct chemical reactivity and biological activity. This combination of functional groups enhances its potential as a versatile compound in various applications .

Properties

CAS No.

67568-31-4

Molecular Formula

C11H12N4O3

Molecular Weight

248.24 g/mol

IUPAC Name

3-amino-6,7-dimethoxyquinoxaline-2-carboxamide

InChI

InChI=1S/C11H12N4O3/c1-17-7-3-5-6(4-8(7)18-2)15-10(12)9(14-5)11(13)16/h3-4H,1-2H3,(H2,12,15)(H2,13,16)

InChI Key

LMJNZBFPLRFLRZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)N=C(C(=N2)N)C(=O)N)OC

Origin of Product

United States

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